molecular formula C17H16F3N3O4S B2397736 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034591-82-5

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2397736
CAS No.: 2034591-82-5
M. Wt: 415.39
InChI Key: CLRSCDCTBMDIKJ-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is an organic compound with complex structure It is notable for its unique arrangement of functional groups, which confer specific chemical properties and reactivity patterns

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common route may include:

  • Formation of 3-methyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole: : This intermediate is synthesized via the reaction of a corresponding aromatic amine with sulfur dioxide.

  • Coupling with ethylene derivatives:

  • Addition of trifluoromethoxy benzamide group: : This step often involves amidation reactions under controlled conditions to ensure the correct substitution.

Industrial Production Methods

While laboratory-scale syntheses focus on precision, industrial production methods may adopt more robust and scalable techniques:

  • Batch vs. Continuous Processes: : The choice between these methods depends on factors like yield, efficiency, and cost.

  • Optimization of Reaction Conditions: : Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

  • Use of Catalysts: : Industrial processes often employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various types of chemical reactions:

  • Oxidation: : It can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can alter the oxidation state of specific atoms within the molecule.

  • Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

  • Oxidized Derivatives: : Modified compounds with additional oxygen-containing groups.

  • Reduced Derivatives: : Compounds with altered hydrogen content.

  • Substituted Variants: : Compounds with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile reactivity, making it valuable in creating diverse chemical libraries for drug discovery and material science.

Biology and Medicine

  • Drug Design: : The compound's structure serves as a scaffold for designing molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Biological Probes: : It can be used to label or inhibit biological pathways, helping researchers understand cellular processes.

Industry

  • Material Science: : In industry, it may be incorporated into polymers or coatings to enhance material properties like durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on the application:

  • Molecular Targets: : In biological systems, it might interact with specific proteins or nucleic acids, altering their function or stability.

  • Pathways Involved: : It can modulate pathways related to oxidative stress, inflammation, or signal transduction, depending on its functional groups and overall structure.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]oxadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide

  • N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methoxy)benzamide

Uniqueness

What sets N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide apart is its trifluoromethoxy group. This particular functional group can significantly affect the compound's lipophilicity, electronic properties, and metabolic stability, making it a standout in various applications.

Remember, chemistry is all about precision and possibilities—this compound is no exception. What do you find most intriguing about it?

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c1-22-13-7-3-4-8-14(13)23(28(22,25)26)11-10-21-16(24)12-6-2-5-9-15(12)27-17(18,19)20/h2-9H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSCDCTBMDIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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